molecular formula C19H24N2O B5720526 N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide

N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide

カタログ番号 B5720526
分子量: 296.4 g/mol
InChIキー: VXGNOPORGAIGRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide, also known as CMN-1, is a novel small molecule that has been found to have potential therapeutic applications in various diseases. It is a member of the class of compounds known as glycine site NMDA receptor antagonists.

作用機序

N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the action of the NMDA receptor by binding to the glycine site. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. By blocking the glycine site of the NMDA receptor, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide reduces the excitotoxicity and neuronal damage associated with overactivation of the receptor.
Biochemical and physiological effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and increasing neurotrophic factors and synaptic plasticity. These effects are thought to be mediated by the blockade of the NMDA receptor and the subsequent reduction in excitotoxicity and neuronal damage.

実験室実験の利点と制限

One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide is its specificity for the glycine site of the NMDA receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide.

将来の方向性

There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects.

合成法

The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide involves a multi-step process, starting with the reaction of 1-naphthylamine with cyclohexanone to form 1-(cyclohexylamino)naphthalene-2-ol. This intermediate is then reacted with methyl iodide to form N-methyl-1-(cyclohexylamino)naphthalene-2-ol, which is further reacted with glycine to form N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. The final product is obtained by recrystallization from ethanol.

科学的研究の応用

N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. In Alzheimer's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to improve cognitive function and reduce amyloid beta deposition in animal models. In Parkinson's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to protect dopaminergic neurons from degeneration. In epilepsy, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce seizure frequency and severity. In stroke, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce brain damage and improve neurological function.

特性

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-21(16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,2-4,10-11,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGNOPORGAIGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-cyclohexyl-N~2~-methyl-N-naphthalen-1-ylglycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。